molecular formula C26H21NO B12518012 6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 681449-56-9

6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B12518012
CAS No.: 681449-56-9
M. Wt: 363.4 g/mol
InChI Key: BDURPKXZDWCKGQ-UHFFFAOYSA-N
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Description

6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structure and properties It is characterized by the presence of a triphenylmethyl group attached to an amino-methylidene moiety, which is further connected to a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of triphenylmethylamine with cyclohexa-2,4-dien-1-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the cyclohexa-2,4-dien-1-one. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and influencing cellular functions. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(1,3,3-trimethylnorbornan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
  • (6Z)-4-hexyl-6-{[(2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one

Uniqueness

6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its triphenylmethyl group, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds, making it valuable for specific applications in research and industry .

Properties

CAS No.

681449-56-9

Molecular Formula

C26H21NO

Molecular Weight

363.4 g/mol

IUPAC Name

2-(trityliminomethyl)phenol

InChI

InChI=1S/C26H21NO/c28-25-19-11-10-12-21(25)20-27-26(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-20,28H

InChI Key

BDURPKXZDWCKGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=CC4=CC=CC=C4O

Origin of Product

United States

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